molecular formula C12H9N3O2 B121724 2-Nitro-3-methyl-9H-pyrido[2,3-b]indole CAS No. 186527-30-0

2-Nitro-3-methyl-9H-pyrido[2,3-b]indole

Cat. No.: B121724
CAS No.: 186527-30-0
M. Wt: 227.22 g/mol
InChI Key: YETURKHPVJNYTO-UHFFFAOYSA-N
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Description

2-Nitro-3-methyl-9H-pyrido[2,3-b]indole is a heterocyclic aromatic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-3-methyl-9H-pyrido[2,3-b]indole typically involves multi-step organic reactions. One common method includes the nitration of 3-methyl-9H-pyrido[2,3-B]indole using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2-position of the indole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-3-methyl-9H-pyrido[2,3-b]indole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogens, alkylating agents, and Lewis acids.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 3-Methyl-2-amino-9H-pyrido[2,3-B]indole.

    Substitution: Various substituted indole derivatives.

    Oxidation: 3-Carboxy-2-nitro-9H-pyrido[2,3-B]indole.

Scientific Research Applications

2-Nitro-3-methyl-9H-pyrido[2,3-b]indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Nitro-3-methyl-9H-pyrido[2,3-b]indole involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The compound’s ability to undergo electrophilic substitution reactions also allows it to interact with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-methyl-9H-pyrido[2,3-B]indole: Similar structure but with an amino group instead of a nitro group.

    9H-Pyrido[3,4-B]indole, 1-methyl-: Similar indole structure with different substitution patterns.

Uniqueness

2-Nitro-3-methyl-9H-pyrido[2,3-b]indole is unique due to the presence of both a methyl and a nitro group on the indole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-methyl-2-nitro-9H-pyrido[2,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c1-7-6-9-8-4-2-3-5-10(8)13-11(9)14-12(7)15(16)17/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETURKHPVJNYTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NC3=CC=CC=C32)N=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40571345
Record name 3-Methyl-2-nitro-9H-pyrido[2,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186527-30-0
Record name 3-Methyl-2-nitro-9H-pyrido[2,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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